molecular formula C19H24N2O3 B2518556 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea CAS No. 1351584-86-5

1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2518556
CAS No.: 1351584-86-5
M. Wt: 328.412
InChI Key: PTNCYIONNHJHFY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a hydroxyphenylpropyl group and a methoxyphenethyl group attached to a urea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea typically involves a multi-step process. One common method starts with the reaction of 2-phenylpropylamine with 4-methoxyphenethyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the urea moiety can produce corresponding amines.

Scientific Research Applications

1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the urea moiety can interact with active sites through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the ethyl group in the methoxyphenethyl moiety.

    1-(2-Hydroxy-2-phenylpropyl)-3-(4-hydroxyphenethyl)urea: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

1-(2-Hydroxy-2-phenylpropyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both hydroxy and methoxy groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-hydroxy-2-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-19(23,16-6-4-3-5-7-16)14-21-18(22)20-13-12-15-8-10-17(24-2)11-9-15/h3-11,23H,12-14H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNCYIONNHJHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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